molecular formula C27H24N2O4 B1390427 Fmoc-7-methyl-DL-tryptophan CAS No. 138775-53-8

Fmoc-7-methyl-DL-tryptophan

Cat. No.: B1390427
CAS No.: 138775-53-8
M. Wt: 440.5 g/mol
InChI Key: LIHWPPTURGLCAT-UHFFFAOYSA-N
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Description

Fmoc-7-methyl-DL-tryptophan, also known as 2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-methyl-1H-indol-3-yl)propanoic acid, is a derivative of tryptophan. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 7-methyl-DL-tryptophan. It appears as a white to pale yellow crystalline solid and is soluble in organic solvents like methanol and dimethyl sulfoxide but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-7-methyl-DL-tryptophan involves several steps:

    Condensation Reaction: 9-fluorenecinol and formaldehyde undergo a condensation reaction to produce 9H-fluorene-9-formaldehyde.

    Further Condensation: 9H-fluorene-9-formaldehyde is then condensed with dimethylcarbamate methyl ester to obtain 9H-fluorene-9-methoxycarbaldehyde.

    Reaction with Silver Formate: 9H-fluorene-9-methoxycarbaldehyde reacts with silver formate to yield 2-(((9H-fluoren-9-yl)methoxy)carbonyl)formic acid.

    Final Condensation: This intermediate is then condensed with indoleacetic acid methyl ester to produce this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-7-methyl-DL-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-7-methyl-DL-tryptophan is unique due to the specific positioning of the methyl group on the indole ring, which can influence its reactivity and interactions in peptide synthesis. This makes it a valuable tool in the synthesis of peptides with specific structural and functional properties .

Biological Activity

Fmoc-7-methyl-DL-tryptophan is a synthetic derivative of the amino acid tryptophan, notable for its role as a building block in peptide synthesis. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which enhances its utility in biochemical research and medicinal chemistry. The following sections detail its biological activity, applications, and related research findings.

  • Molecular Formula : C27H24N2O4
  • Molecular Weight : Approximately 440.49 g/mol
  • Structure : The presence of the Fmoc group allows for selective reactions during peptide synthesis, minimizing undesired interactions with other functional groups.

Role in Peptide Synthesis

This compound is primarily utilized in Fmoc solid-phase peptide synthesis (SPPS), a widely adopted technique for creating customized peptides. Its incorporation into peptides enables researchers to study the effects of structural modifications on protein conformation and function, particularly in relation to protein-protein interactions and enzyme-substrate dynamics .

Comparison with Other Tryptophan Derivatives

The unique substitution pattern of this compound on the indole ring influences its reactivity and interactions compared to other derivatives:

Compound NameStructural FeaturesUnique Properties
Fmoc-tryptophanNo methyl group on the indole ringStandard building block in peptide synthesis
Fmoc-4-methyl-DL-tryptophanMethyl group at the 4-positionInfluences reactivity differently than 7-methyl
N-Fmoc-7-methyl-L-tryptophanStereochemistry differs (L vs DL)Potentially different biological activities due to chirality

Biological Activity

The biological activity of this compound is linked to its ability to influence protein folding, stability, and interactions with biological targets. Research indicates that this compound can affect enzyme activity and has been studied for its potential roles in various biological processes:

  • Enzyme Interactions : Studies have shown that this compound can modulate enzyme-substrate interactions, which is crucial for understanding metabolic pathways and designing inhibitors .
  • Cellular Effects : The compound has been evaluated for its impact on cellular processes such as apoptosis, autophagy, and immune responses. Its derivatives are being explored as potential agents in anti-infection strategies and cancer therapies .
  • Transgenic Applications : A notable case study involved using 7-methyl-DL-tryptophan as a selective agent in transgenic tobacco plants expressing the ASA2 gene. This approach demonstrated enhanced growth characteristics compared to untransformed controls, indicating its potential as a selective marker in genetic engineering .

Research Findings

Several studies have investigated the properties and applications of this compound:

  • Peptide Macrocyclization : Recent research highlighted a novel method for macrocyclizing peptides using fluorine-thiol displacement reactions involving Fmoc-protected amino acids, including 7-methyl-DL-tryptophan .
  • Prenylation Studies : Investigations into enzymatic prenylation revealed that 7-methyl-DL-tryptophan could serve as a substrate for specific enzymes, indicating its versatility in biochemical reactions .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-16-7-6-12-18-17(14-28-25(16)18)13-24(26(30)31)29-27(32)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-12,14,23-24,28H,13,15H2,1H3,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHWPPTURGLCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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